4-Piperidinopiperidine

Description

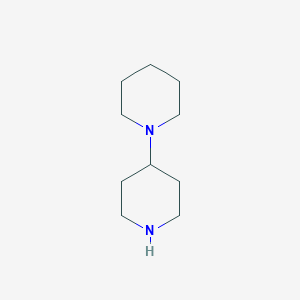

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVBKXJMLILLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197648 | |

| Record name | 1,4'-Bipiperidyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-50-1 | |

| Record name | 1,4′-Bipiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidino-piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4'-Bipiperidyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4'-bipiperidyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PIPERIDINO-PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBP6BM27HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Piperidinopiperidine (CAS 4897-50-1): A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of the 4-Piperidinopiperidine Core

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundational elements in the design of novel therapeutics. 4-Piperidinopiperidine (also known as 1,4'-Bipiperidine), registered under CAS number 4897-50-1, is a prime example of such a "privileged scaffold".[1] This bifunctional heterocyclic compound, featuring two interconnected piperidine rings, offers a unique combination of structural rigidity, synthetic versatility, and favorable physicochemical properties.[2] Its true value lies not in any intrinsic biological activity, but in its role as a versatile and conformationally constrained building block.[1] This allows medicinal chemists to systematically explore structure-activity relationships (SAR) by appending various pharmacophores, ultimately leading to compounds with high affinity and selectivity for a range of biological targets.[1] This guide provides an in-depth technical overview of 4-piperidinopiperidine, tailored for researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, applications, and the underlying chemical principles that make it a cornerstone in the development of next-generation pharmaceuticals.

Physicochemical and Structural Characteristics

4-Piperidinopiperidine typically presents as a white to pale yellow or light pink crystalline solid or powder.[2][3][4] The presence of two basic nitrogen atoms and a compact bicyclic structure dictates its physical and chemical behavior. A comprehensive summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of 4-Piperidinopiperidine

| Property | Value | Source(s) |

| CAS Number | 4897-50-1 | [2][3][5] |

| Molecular Formula | C₁₀H₂₀N₂ | [2][3] |

| Molecular Weight | 168.28 g/mol | [2][3] |

| Appearance | White to pale yellow/light pink crystalline powder/solid | [2][3][4] |

| Melting Point | 63-67 °C (lit.) | [2][3][5][6] |

| Boiling Point | ~287.25°C (rough estimate) | [5] |

| Density | ~0.9725 (rough estimate) | [3][5] |

| pKa | ~10.31 ± 0.10 (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol. Does not mix well with water. | [3][5][7] |

| InChI Key | QDVBKXJMLILLLB-UHFFFAOYSA-N | [5] |

| SMILES | C1CCN(CC1)C2CCNCC2 | [8] |

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-piperidinopiperidine. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. In ¹H NMR, the spectra would show characteristic signals for the protons on both piperidine rings. Similarly, the ¹³C NMR spectrum provides key information about the carbon framework of the molecule.[9] Research indicates that both piperidine rings typically adopt a stable chair conformation.[1]

Synthesis and Reactivity: A Practical Approach

The synthesis of 4-piperidinopiperidine is most commonly and efficiently achieved through reductive amination. This well-established methodology offers the advantages of readily available starting materials and mild reaction conditions.[1] A frequently employed route involves the reaction of a protected 4-piperidone derivative with piperidine, followed by deprotection.

Core Synthetic Pathway: Reductive Amination

The most prevalent synthetic strategy involves the reductive amination of 1-tert-butoxycarbonyl (Boc)-4-piperidone with piperidine, followed by the removal of the Boc protecting group. The Boc group is crucial as it prevents unwanted side reactions at the nitrogen of the 4-piperidone ring, such as N-alkylation, during the reductive amination process.[1]

The general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of 4-Piperidinopiperidine.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of 4-piperidinopiperidine based on literature procedures:[5][10]

Step 1: Reductive Amination

-

To a solution of 1-tert-butoxycarbonyl-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane, add piperidine (approximately 1.2 equivalents).

-

Follow this with the addition of a mild reducing agent, sodium triacetoxyborohydride (approximately 1.2 equivalents), and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for several hours (typically 16 hours) until completion, which can be monitored by Thin-Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Boc-4-piperidinopiperidine.

Step 2: Deprotection

-

Dissolve the crude product from Step 1 in methanol.

-

Add concentrated hydrochloric acid and stir the mixture at a slightly elevated temperature (e.g., 40°C) for several hours (typically 12 hours) to effect the removal of the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a strong base, such as 48% aqueous sodium hydroxide, to deprotonate the amine.

-

Extract the product into dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-piperidinopiperidine as a solid. The product can be further purified by recrystallization or chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, bicyclic nature of the 4-piperidinopiperidine scaffold serves as an excellent anchor for orienting pharmacophoric groups in three-dimensional space, which is critical for effective interaction with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]

Central Nervous System (CNS) Agents

The 4-piperidinopiperidine core is particularly prevalent in the development of agents targeting the central nervous system.[1][2] Its derivatives have been explored for the treatment of a variety of neurological and psychiatric conditions.[1]

-

Opioid Receptors: The scaffold has been used to synthesize compounds that interact with opioid receptors, with the aim of developing novel analgesics.[1]

-

Histamine H3 Receptors: Certain derivatives have been identified as potent histamine H3 receptor antagonists, a target for cognitive disorders and other CNS conditions.[1][5]

-

Sigma Receptors: The piperidine/piperazine motif, of which 4-piperidinopiperidine is a key example, has been instrumental in discovering high-affinity ligands for the Sigma-1 receptor (S1R), a target implicated in various neurological diseases.[11]

Other Therapeutic Areas

The utility of this scaffold extends beyond CNS applications:

-

Anticancer Agents: It has been used as a reactant for the synthesis of water-soluble N-mustards with potential anticancer activity.[5][12]

-

Antitubercular Drugs: The scaffold is a building block in the synthesis of novel compounds with activity against tuberculosis.[5][12]

-

CCR5 Receptor Antagonists: In the field of antiviral research, replacement of flexible chains with heterocyclic systems like those derived from 4-piperidinopiperidine has led to potent CCR5 antagonists with anti-HIV-1 activity.[13]

-

Vasopressin Receptor Antagonists: It is a key intermediate in the synthesis of antagonists for the vasopressin V1b receptor.[5][12]

-

Multidrug Resistance (MDR) Modulators: The scaffold has been incorporated into molecules designed to modulate multidrug resistance in cancer cells.[5][12]

The role of 4-piperidinopiperidine as a versatile building block in these diverse therapeutic areas is illustrated below:

Caption: Therapeutic applications stemming from the 4-piperidinopiperidine scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 4-piperidinopiperidine are essential for laboratory safety. It is considered a hazardous substance.[7]

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][14][15] |

| GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][14][15] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields or chemical goggles, protective gloves, lab coat. Use a dust mask (e.g., N95) if generating dust. | [7][15] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling. | [7][14][15] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at -20°C or ≤ -4°C for long-term stability. Store away from incompatible materials such as strong oxidizing agents and strong acids. | [2][5][12][14] |

| Incompatibility | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [7][14] |

Accidental ingestion may be harmful.[7] Exposure to piperidines can lead to increased blood pressure and heart rate, nausea, and other adverse effects.[7] It is crucial to consult the full Safety Data Sheet (SDS) before use.[7][14][15][16]

Conclusion

4-Piperidinopiperidine is more than just a chemical intermediate; it is a strategically important tool in the arsenal of the medicinal chemist. Its rigid bicyclic structure provides a reliable platform for the spatial arrangement of pharmacophores, while its synthetic accessibility allows for the rapid generation of diverse compound libraries. From CNS disorders to infectious diseases and oncology, the 4-piperidinopiperidine scaffold continues to demonstrate its value in the quest for novel and more effective therapeutics. As drug discovery moves towards increasingly complex and specific biological targets, the demand for such versatile and well-characterized building blocks will undoubtedly continue to grow.

References

-

Pharmaffiliates. 4-Piperidinopiperidine | CAS No : 4897-50-1. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

Wikipedia. 4-Piperidone. [Link]

-

SpectraBase. 4-Piperidinopiperidine - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

-

ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

-

NIH. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

-

SpectraBase. Piperidine. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

Bioorganic & Medicinal Chemistry Letters. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. [Link]

-

PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rvrlabs.com [rvrlabs.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-Piperidinopiperidine | 4897-50-1 [chemicalbook.com]

- 6. 4-Piperidinopiperidine | 4897-50-1 | TCI AMERICA [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 1,4’-Bipiperidine | CAS 4897-50-1 | LGC Standards [lgcstandards.com]

- 9. 4-Piperidinopiperidine(4897-50-1) 13C NMR [m.chemicalbook.com]

- 10. 4-Piperidinopiperidine synthesis - chemicalbook [chemicalbook.com]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Importance of 1,4'-Bipiperidine

An In-Depth Technical Guide to the Physicochemical Properties of 1,4'-Bipiperidine

For Researchers, Scientists, and Drug Development Professionals

1,4'-Bipiperidine is a bifunctional heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science.[1] Comprising two interconnected piperidine rings, this molecule serves as a versatile and structurally rigid scaffold.[1] Its unique architecture, which bridges aliphatic and aromatic domains, makes it a privileged structure in drug design, allowing for precise spatial orientation of functional groups to optimize engagement with biological targets.[2] A comprehensive understanding of its core physicochemical properties is not merely academic; it is a fundamental prerequisite for its effective application, influencing everything from reaction kinetics and formulation to pharmacokinetic profiles and biological activity. This guide provides a detailed examination of these properties, offering both established data and the experimental context necessary for its practical application in a research and development setting.

Core Physicochemical Data at a Glance

For rapid assessment and laboratory use, the fundamental physicochemical properties of 1,4'-Bipiperidine are summarized below. Subsequent sections will elaborate on the significance and experimental determination of these values.

| Property | Value | Source(s) |

| CAS Number | 4897-50-1 | [3][4][5][6][7][8] |

| Molecular Formula | C₁₀H₂₀N₂ | [4][6][7][8][9][10] |

| Molecular Weight | 168.28 g/mol | [4][8][9][10] |

| Appearance | White to cream or light yellow crystals, powder, or lumps | [4][6][10][11] |

| Melting Point | 62 - 70 °C (143.6 - 158 °F) | [3][4][6][7][10][11] |

| Boiling Point | No definitive data available; estimates suggest >278 °C | [3][11][12] |

| IUPAC Name | 1-piperidin-4-ylpiperidine | [2][6][7][8][9][10][13] |

| InChI Key | QDVBKXJMLILLLB-UHFFFAOYSA-N | [4][6][7][8][9][10] |

| SMILES | C1CCN(CC1)C2CCNCC2 | [2][4][6][7][8][9][10] |

Molecular Structure and Identity

The identity and purity of a chemical entity are its most fundamental properties. For 1,4'-Bipiperidine, its structure is the source of its utility as a scaffold. The two piperidine rings are connected via a nitrogen-carbon bond, creating a tertiary amine on one ring and a secondary amine on the other. This duality is critical to its chemical reactivity and its function as a pharmacophore.

Caption: Chemical structure of 1,4'-Bipiperidine.

Thermal Properties: Melting and Boiling Points

Melting Point: The melting point of a solid is a critical indicator of purity. For 1,4'-Bipiperidine, the reported range is typically between 62 and 70°C.[3][4][6][7][10][11] A sharp melting point within this range suggests high purity, whereas a broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and depress the melting point.

Experimental Protocol: Melting Point Determination via Capillary Method

This protocol describes a standard, reliable method for verifying the melting point and assessing the purity of a 1,4'-Bipiperidine sample.

-

Sample Preparation: Ensure the 1,4'-Bipiperidine sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting range.

-

Approximately 15-20 °C below the expected melting point (e.g., around 45 °C), reduce the heating rate to 1-2 °C/min. This slow ramp is crucial for accurately observing the melting transition.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Record the temperature at which the entire sample becomes a clear liquid (the upper end of the range).

-

-

Validation: A pure sample should exhibit a sharp melting range of ≤ 2 °C.

Boiling Point: There is no consistently reported experimental boiling point for 1,4'-Bipiperidine under standard atmospheric pressure.[3][11] This is common for high molecular weight amines, which may decompose at high temperatures before boiling. Computational estimates suggest a boiling point above 278 °C, but this should be used with caution.[12]

Solubility Profile

The solubility of a compound dictates its utility in different solvent systems for reactions, formulations, and biological assays.

-

Aqueous Solubility: As a free base, 1,4'-Bipiperidine has limited solubility in water. The presence of two basic nitrogen atoms allows for protonation in acidic conditions, forming salts that are significantly more water-soluble.

-

Organic Solubility: It is generally soluble in organic solvents like methanol and ethanol.[2]

-

Hydrochloride Salt: For applications requiring high aqueous solubility, the hydrochloride salt of 1,4'-Bipiperidine is often used.[2] This form is highly soluble in water due to its ionic nature.[2]

Ionization Constant (pKa)

The pKa is a measure of the acidity of a molecule's conjugate acid.[14] For a basic compound like 1,4'-Bipiperidine, the pKa values indicate the pH at which the nitrogen atoms are 50% protonated. This parameter is critical for predicting the charge state of the molecule at a given physiological pH, which in turn governs its receptor binding, membrane permeability, and solubility. 1,4'-Bipiperidine has two basic centers: the secondary amine and the tertiary amine. The pKa of the parent piperidine is ~11, providing a baseline for estimation.[2] The exact pKa values for 1,4'-Bipiperidine would need to be determined experimentally, as the electronic environment of each nitrogen is different.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[15] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Solution Preparation: Prepare a solution of 1,4'-Bipiperidine of known concentration (e.g., 0.01 M) in deionized water. A co-solvent like methanol may be needed if solubility is low.

-

Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise volumes.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of HCl added. The resulting titration curve will show inflection points corresponding to the equivalence points. The pKa is equal to the pH at the half-equivalence point.[14] Since there are two basic nitrogens, two pKa values may be determined.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

LogP is the logarithm of the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[16] It is a crucial parameter in drug development, as it provides a quantitative measure of a compound's lipophilicity ("greasiness").

-

Significance: LogP influences membrane permeability, protein binding, solubility, and metabolic clearance. A LogP value that is too high can lead to poor aqueous solubility and non-specific binding, while a value that is too low may hinder the molecule's ability to cross cell membranes. For CNS-active drugs, a LogP in the range of 1-3 is often considered optimal.

-

1,4'-Bipiperidine Value: The calculated LogP for 1,4'-Bipiperidine is approximately 1.2.[9] This value suggests a balanced character, making it a favorable scaffold for developing drugs that need to penetrate biological membranes without being excessively lipophilic.

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring LogP.[16][17]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 1,4'-Bipiperidine hydrochloride (EVT-3158996) | 172281-92-4 [evitachem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 1,4'-Bipiperidine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. B22028.14 [thermofisher.com]

- 8. 1,4'-Bipiperidine, 99% | Fisher Scientific [fishersci.ca]

- 9. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 15336-72-8 CAS MSDS (4,4'-BIPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. 1,4'-Bipiperidine (4-Piperidinopiperidine) [lgcstandards.com]

- 14. byjus.com [byjus.com]

- 15. m.youtube.com [m.youtube.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Piperidinopiperidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Piperidinopiperidine (4-PP) is a bicyclic diamine that has emerged as a privileged scaffold in modern medicinal chemistry. Comprising two piperidine rings linked via a C-N bond at the 4-position, its rigid yet versatile structure provides a unique three-dimensional framework for the development of novel therapeutics. This guide delves into the core principles governing the molecular structure and conformational behavior of 4-PP. We will explore its fundamental geometry, the energetic landscape of its conformers, and the experimental and computational techniques used for its characterization. By synthesizing field-proven insights with foundational stereochemical principles, this document aims to provide a comprehensive resource for professionals leveraging this scaffold in drug design and discovery.

Introduction: The Strategic Importance of 4-Piperidinopiperidine

4-Piperidinopiperidine, with the chemical formula C₁₀H₂₀N₂ and CAS number 4897-50-1, is a bifunctional molecule that serves as a conformationally constrained building block in organic synthesis.[1][2] Its significance is not intrinsic to its own biological activity but is conferred upon the larger molecules synthesized from it.[1] The 4-PP core is a cornerstone in the design of agents targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes, with applications in central nervous system (CNS) disorders, pain management, and antiviral therapies.[1][3]

The therapeutic efficacy of molecules built upon this scaffold is deeply intertwined with its three-dimensional structure and preferred conformation. The orientation of the two piperidine rings relative to each other dictates the spatial presentation of appended pharmacophores, which in turn governs receptor binding affinity and selectivity.[1] Understanding the subtle interplay of steric and electronic factors that stabilize its ground-state conformation is therefore paramount for rational drug design.

Fundamental Molecular Structure

The structure of 4-PP consists of a piperidine ring substituted at the 4-position with a second piperidine moiety. This creates a [1,4']-bipiperidinyl system.[4] The critical linkage is the C4-N1' bond, which connects the two heterocyclic rings.

While a definitive, publicly available crystal structure of the parent 4-piperidinopiperidine molecule is not readily found, crystallographic analysis of its derivatives provides invaluable insight into bond lengths and angles.[1] For instance, the crystal structure of 4-PP in a complex with rabbit liver carboxylesterase has been determined, confirming its binding mode as a product of enzymatic cleavage.[1] X-ray diffraction studies on related piperidine systems consistently show that the piperidine ring adopts a chair conformation to minimize torsional and steric strain.[5][6]

Key Structural Features:

-

Piperidine Rings: Both rings overwhelmingly adopt a low-energy chair conformation.

-

C-N and C-C Bond Lengths: These are expected to fall within the standard ranges for sp³-hybridized atoms (approx. 1.47 Å for C-N and 1.54 Å for C-C).

-

Bond Angles: The internal ring angles will approximate the tetrahedral angle of 109.5°, with slight distortions due to the heteroatom and ring puckering.

A Deep Dive into Conformational Analysis

The conformational landscape of 4-PP is dominated by the chair form of each piperidine ring. The central question revolves around the orientation of the substituent on each ring—that is, the other piperidine ring.

The Diequatorial Preference:

The most stable conformation of 4-piperidinopiperidine is the one where each ring acts as an equatorial substituent on the other. This is known as the trans-diequatorial conformation.

-

Ring 1 (Piperidin-4-yl): The piperidino substituent at the C4 position occupies an equatorial position.

-

Ring 2 (Piperidino): The piperidin-4-yl group attached to the N1' atom is also, by extension, in an equatorial position relative to the second ring.

The strong energetic preference for this arrangement is driven by the avoidance of unfavorable 1,3-diaxial interactions . If the substituent were in an axial position, it would experience significant steric repulsion from the axial hydrogen atoms at the C2 and C6 (or C3 and C5) positions of the ring. This steric clash would raise the energy of the conformer, making it significantly less populated at equilibrium.

Studies on analogous substituted piperidines confirm that equatorial-disposed substituents are energetically favored. While ring flipping to the diaxial conformer is theoretically possible, the energy barrier is substantial, rendering the diequatorial form the overwhelmingly dominant species in solution.

Diagram: Conformational Equilibrium of 4-Piperidinopiperidine

The following diagram illustrates the equilibrium between the stable diequatorial conformer and the high-energy diaxial conformer.

Caption: Ring-flipping equilibrium in 4-PP, favoring the stable diequatorial form.

Experimental and Computational Elucidation

The conformational preference of 4-PP is not merely theoretical; it is confirmed through robust experimental and computational methods.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the conformation of molecules in solution.[1] For 4-PP, ¹H and ¹³C NMR spectroscopy provides definitive evidence for the diequatorial chair-chair conformation.

-

¹H NMR: The chemical shifts and coupling constants of the ring protons are highly diagnostic. Protons in axial positions are typically shielded (appear at a higher field/lower ppm) compared to their equatorial counterparts. Furthermore, the coupling constant (³J) between adjacent axial protons (³J_ax,ax) is large (typically 10-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are much smaller (2-5 Hz). The observation of large diaxial coupling constants for the C4-H proton confirms its axial orientation, which forces the piperidino substituent into the equatorial position.

-

¹³C NMR: The chemical shifts of the ring carbons also reflect the conformation, providing a complete map of the carbon-hydrogen framework.[1][7]

B. X-Ray Crystallography

X-ray crystallography provides an unambiguous picture of the molecule's structure in the solid state.[1] By irradiating a single crystal with X-rays, one can determine the precise three-dimensional coordinates of every atom.[1] While crystal packing forces can sometimes influence conformation, structures of complex molecules containing the 4-PP moiety invariably show both rings in a chair conformation with the connecting C-N bond in an equatorial position.[1]

C. Computational Chemistry

Theoretical calculations are essential for quantifying the energy differences between possible conformers and understanding the underlying forces.[8]

-

Molecular Mechanics (MM) & Density Functional Theory (DFT): These computational methods are used to calculate the potential energy of different molecular arrangements.[8][9] Studies on substituted piperidines consistently show that conformers with axial substituents are several kcal/mol higher in energy than their equatorial counterparts.[10][11][12] This energy difference confirms that the population of any non-diequatorial conformer at room temperature is negligible.

Workflow: Computational Conformational Analysis

This diagram outlines a typical workflow for assessing the conformational stability of a molecule like 4-PP.

Caption: A typical in-silico workflow for conformational analysis.

Structure-Property Relationships and Medicinal Chemistry Implications

The rigid, diequatorial conformation of 4-PP has profound consequences for drug design.

-

Well-Defined Exit Vectors: The equatorial C-N linkage creates a predictable and rigid scaffold. This means that substituents added to either nitrogen atom will project into space in a well-defined manner, allowing for precise positioning within a receptor's binding pocket.

-

Modulation of Physicochemical Properties: The two basic nitrogen atoms (pKa ≈ 10.3) can be protonated at physiological pH.[13] The conformation influences the solvent accessibility of the nitrogen lone pairs, which can affect properties like pKa, solubility, and membrane permeability.

-

Privileged Scaffold: The structural and conformational rigidity of 4-PP makes it a "privileged scaffold".[1] It provides a robust starting point for building libraries of compounds, where changes in activity can be more confidently attributed to the appended pharmacophores rather than to unforeseen changes in the core conformation.[1] This is invaluable for establishing clear Structure-Activity Relationships (SAR).

Table 1: Key Physicochemical and Structural Properties

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₂₀N₂ | [2][3] |

| Molecular Weight | 168.28 g/mol | [3][13] |

| CAS Number | 4897-50-1 | [2][13] |

| Appearance | White to light yellow crystalline solid | [2][13] |

| Melting Point | 64-66 °C | [13] |

| Predicted pKa | 10.31 ± 0.10 | [13] |

| Dominant Conformation | Diequatorial Chair-Chair | [1] |

Experimental Protocol: Synthesis via Reductive Amination

A common and efficient method for synthesizing 4-PP is the one-pot reductive amination of a protected 4-piperidone with piperidine.[1]

Objective: To synthesize 4-piperidinopiperidine from 1-Boc-4-piperidone and piperidine.

Materials:

-

1-tert-butoxycarbonyl (Boc)-4-piperidone

-

Piperidine

-

Sodium triacetoxyborohydride (STAB)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrochloric Acid (conc.)

-

Sodium Hydroxide (aq. solution, 48%)

-

Anhydrous Sodium Sulfate

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq) in dichloromethane.[14]

-

Addition of Reagents: To the solution, add piperidine (1.2 eq), followed by a catalytic amount of acetic acid (0.1 eq).[14]

-

Reductive Amination: Stir the mixture at room temperature, then add sodium triacetoxyborohydride (1.2 eq) portion-wise.[14] The use of STAB is crucial as it is a mild and selective reducing agent ideal for this transformation.[1] Allow the reaction to stir at room temperature for 16 hours.[14]

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

-

Boc Deprotection: Dissolve the crude residue in methanol. Add concentrated hydrochloric acid (e.g., 5 mL for ~2g of product) and stir the mixture at 40°C for 12 hours to remove the Boc protecting group.[13][14]

-

Final Isolation: Concentrate the reaction mixture to dryness. Dissolve the resulting solid in distilled water and basify with a 48% aqueous sodium hydroxide solution until alkaline.[14] Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-piperidinopiperidine as a white solid.[13][14]

Conclusion

4-Piperidinopiperidine is more than just a chemical intermediate; it is a masterfully designed scaffold whose utility is rooted in its conformational rigidity. The strong energetic preference for a diequatorial chair-chair conformation provides a stable, predictable three-dimensional framework that medicinal chemists can exploit for the rational design of potent and selective therapeutics. A thorough understanding of its structure, as elucidated by NMR, crystallography, and computational studies, is fundamental to unlocking its full potential in the ongoing quest for novel drugs.

References

-

Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Retrieved January 6, 2026, from [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Retrieved January 6, 2026, from [Link]

-

Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. (n.d.). Indian Journal of Chemistry. Retrieved January 6, 2026, from [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central. Retrieved January 6, 2026, from [Link]

-

1,4'-Bipiperidine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Ramani Devi, R., et al. (n.d.). Synthesis, 2DNMR and Crystal Structure Analysis of Piperidin-4-one Derivatives. International Journal of ChemTech Research. Retrieved January 6, 2026, from [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Retrieved January 6, 2026, from [Link]

-

X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. (2023). MDPI. Retrieved January 6, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids [mdpi.com]

- 7. 4-Piperidinopiperidine(4897-50-1) 13C NMR [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-Piperidinopiperidine | 4897-50-1 [chemicalbook.com]

- 14. 4-Piperidinopiperidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Piperidinopiperidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Piperidinopiperidine (CAS No. 4897-50-1), a pivotal building block in contemporary pharmaceutical development.[1] Given the scarcity of direct quantitative solubility data in public literature, this document synthesizes a predictive solubility profile based on the molecule's structural attributes and the known behavior of analogous compounds. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers in process development, formulation, and medicinal chemistry to handle this versatile intermediate with scientific rigor.

Introduction: The Strategic Importance of 4-Piperidinopiperidine in Drug Discovery

4-Piperidinopiperidine, also known as 1,4'-bipiperidine, is a bifunctional heterocyclic amine of significant interest in medicinal chemistry.[2] Its rigid, yet conformationally adaptable, scaffold serves as a valuable starting material for the synthesis of a diverse array of biologically active molecules. This compound is a key intermediate in the development of therapeutics targeting the central nervous system (CNS), including analgesics and antidepressants, as well as enzyme inhibitors and receptor ligands.[1]

A profound understanding of the solubility of 4-Piperidinopiperidine is a critical prerequisite for its effective utilization. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and formulation approaches. Inefficient dissolution can lead to suboptimal reaction kinetics, difficulties in purification, and challenges in developing viable drug delivery systems. This guide aims to bridge the existing knowledge gap by providing a detailed examination of the factors governing its solubility and a practical framework for its experimental determination.

Predicted Solubility Profile of 4-Piperidinopiperidine

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of 4-Piperidinopiperidine, featuring two piperidine rings and two secondary amine functionalities, provides key insights into its expected solubility.

Structural Analysis and Polarity:

-

Hydrogen Bonding: The presence of two secondary amine (-NH-) groups allows 4-Piperidinopiperidine to act as both a hydrogen bond donor and acceptor. This is a primary determinant of its solubility in protic solvents.

-

Polarity: The nitrogen atoms introduce polarity to the otherwise nonpolar hydrocarbon backbone. This suggests a good affinity for polar solvents.

-

Molecular Size and Lipophilicity: With a molecular formula of C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol , the molecule has a significant nonpolar surface area, which will influence its solubility in nonpolar solvents.[1]

Inference from Analogous Compounds:

To construct a more concrete, albeit qualitative, solubility profile, we can examine the known solubility of its parent heterocycle, piperidine. Piperidine is miscible with water and demonstrates high solubility in a range of organic solvents, including alcohols, ethers, and chloroform.[4] Its solubility is, however, limited in nonpolar solvents like hexane.[4]

4-Piperidinopiperidine, being a larger and more complex molecule, is expected to exhibit some differences. The presence of a second piperidine ring increases its lipophilic character compared to a single piperidine molecule. Therefore, while it is expected to retain good solubility in many polar organic solvents, its miscibility with water may be reduced.

Table 1: Predicted Qualitative Solubility of 4-Piperidinopiperidine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | Strong hydrogen bonding interactions between the amine groups of 4-Piperidinopiperidine and the hydroxyl groups of the alcohols are expected to drive high solubility. |

| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar regions of the 4-Piperidinopiperidine molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at solvating a wide range of organic compounds, and their moderate polarity should be compatible with 4-Piperidinopiperidine. |

| Aromatic | Toluene, Benzene | Moderate | The nonpolar aromatic rings can interact with the hydrocarbon portions of the piperidine rings, leading to moderate solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Low to Insoluble | The significant difference in polarity between the highly nonpolar solvent and the more polar solute will likely result in poor solvation. |

| Aqueous | Water | Sparingly Soluble to Insoluble | While the amine groups can hydrogen bond with water, the large, nonpolar hydrocarbon structure is expected to significantly limit aqueous solubility.[5] Contradictory information exists in safety data sheets, highlighting the need for experimental verification. |

Experimental Protocol for Solubility Determination: A Self-Validating System

The following protocol describes a robust and reliable method for the quantitative determination of the solubility of 4-Piperidinopiperidine in an organic solvent at a specified temperature. This method is based on the widely accepted isothermal shake-flask technique.

Materials and Equipment

-

4-Piperidinopiperidine (purity ≥ 98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa (e.g., 4 mL)

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-Piperidinopiperidine into a series of vials. The key is to ensure that undissolved solid remains at equilibrium.

-

Precisely add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to permit the undissolved solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of 4-Piperidinopiperidine.

-

Prepare a calibration curve using standard solutions of 4-Piperidinopiperidine of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of 4-Piperidinopiperidine in the saturated solution.

-

Express the solubility in desired units (e.g., mg/mL, mol/L).

-

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for determining the solubility of 4-Piperidinopiperidine.

Caption: Workflow for the experimental determination of 4-Piperidinopiperidine solubility.

Discussion: Practical Implications and Causality

The predicted solubility profile and the experimental framework provided herein are designed to guide researchers in making informed decisions.

-

For Synthesis: The high predicted solubility in polar aprotic solvents like DMF and acetonitrile suggests these are excellent choices for reaction media. For reactions requiring non-polar conditions, toluene may be a suitable option, though heating might be necessary to achieve higher concentrations.

-

For Purification: The expected low solubility in nonpolar aliphatic solvents like hexane makes them ideal anti-solvents for crystallization. A common strategy would be to dissolve the crude product in a minimal amount of a hot, good solvent (e.g., isopropanol or acetone) and then slowly add a nonpolar anti-solvent to induce precipitation of the purified 4-Piperidinopiperidine.

-

For Formulation: For potential pharmaceutical applications, the limited aqueous solubility of the free base is a critical consideration. Formulation strategies may involve the use of co-solvents or the preparation of more soluble salt forms, such as the hydrochloride salt, which is expected to have significantly higher aqueous solubility.

Safety and Handling

4-Piperidinopiperidine is classified as a hazardous substance.[4][5] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4][6]

Conclusion

While direct quantitative solubility data for 4-Piperidinopiperidine remains to be extensively published, a robust qualitative and predictive understanding can be achieved through the analysis of its molecular structure and comparison with analogous compounds. This technical guide provides a scientifically grounded prediction of its solubility in a range of common organic solvents and a detailed, practical protocol for its experimental determination. By leveraging this information, researchers can optimize synthetic routes, streamline purification processes, and accelerate the development of novel therapeutics based on this versatile chemical scaffold.

References

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 1,4'-Bipiperidine. Retrieved from [Link]

-

Education.com. (2021, October 14). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

-

LibreTexts Chemistry. (2023, October 30). Solubility. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment 9: Solubility. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

Wikipedia. (2024, January 2). Piperidine. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

-

Jessop, P. G., et al. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. RSC Advances, 8(48), 27318–27325. [Link]

-

PubChem. (n.d.). 1,4'-Bipiperidine-1'-carboxylic acid. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. education.com [education.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

4-Piperidinopiperidine structural analysis using NMR

An In-Depth Technical Guide to the Structural Analysis of 4-Piperidinopiperidine using NMR Spectroscopy

**Executive Summary

This technical guide provides a comprehensive framework for the complete structural and conformational analysis of 4-piperidinopiperidine, a key scaffold in medicinal chemistry, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Addressed to researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causality behind experimental choices. We will explore the strategic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR to unambiguously assign every proton and carbon, elucidate the molecule's connectivity, and investigate its conformational dynamics in solution. Special emphasis is placed on the critical influence of environmental factors like solvent and pH, which can significantly alter the spectral output for amine-containing structures. The protocols and workflows described herein are designed to serve as a self-validating system for achieving robust and reliable characterization of 4-piperidinopiperidine and related heterocyclic compounds.

Introduction: The Significance of 4-Piperidinopiperidine and the Role of NMR

The 4-piperidinopiperidine motif, also known as 1,4'-bipiperidine, is a prevalent structural feature in a multitude of pharmacologically active agents.[1] Its rigid, yet conformationally flexible, bicyclic structure serves as a valuable scaffold for positioning functional groups in three-dimensional space, enabling precise interactions with biological targets. A thorough understanding of its structure, stereochemistry, and dynamic behavior in solution is therefore a prerequisite for rational drug design and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose.[2] Unlike mass spectrometry, which provides molecular weight, or IR spectroscopy, which identifies functional groups, NMR provides a detailed atomic-level map of the molecular structure. It allows for the non-destructive analysis of the molecule's carbon framework and the relative orientation of its protons, offering deep insights into connectivity and spatial arrangement.[2] This guide will demonstrate how a multi-faceted NMR approach can deliver a complete and unambiguous structural assignment.

Foundational Analysis: 1D NMR Spectroscopy

The initial and most fundamental step in any NMR analysis involves acquiring one-dimensional ¹H and ¹³C spectra. These experiments provide a census of the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR: The Initial Blueprint

The ¹H NMR spectrum is the logical starting point as it is highly sensitive and rapidly acquired. It reveals the number of unique proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity or splitting), and the relative number of protons in each environment (integration).

Causality Behind the Experiment: For 4-piperidinopiperidine, we anticipate a complex spectrum due to the overlapping signals of the methylene (-CH₂) protons on both piperidine rings. The molecule has a plane of symmetry, which simplifies the spectrum to a degree, but diastereotopic protons (protons on the same carbon that are not chemically equivalent) will still lead to complex multiplets. The primary goal is to get an initial overview of the proton landscape.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-piperidinopiperidine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a common starting point for general organic compounds.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

-

Spectrometer Setup: Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher to achieve better signal dispersion.

-

Acquisition: Use a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a high-quality spectrum.

Carbon (¹³C) NMR and DEPT: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of the ¹³C isotope, these spectra are much less sensitive than ¹H spectra but are critical for defining the carbon backbone.

Causality Behind the Experiment: A standard ¹³C{¹H} (proton-decoupled) experiment will show each unique carbon as a single line (singlet), which simplifies the spectrum and improves the signal-to-noise ratio. To differentiate between methine (-CH), methylene (-CH₂), and methyl (-CH₃) groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. The DEPT-135 experiment, in particular, is highly efficient: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons do not appear in DEPT spectra. This allows for the unambiguous identification of all methylene carbons in 4-piperidinopiperidine.[4]

Experimental Protocol: ¹³C and DEPT-135 Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial if time is a constraint.

-

Spectrometer Setup: On a 400 MHz spectrometer, the ¹³C frequency will be approximately 101 MHz.

-

¹³C{¹H} Acquisition: Use a standard pulse program with proton decoupling. A longer acquisition time and a larger number of scans (e.g., 256 to 1024) are typically required compared to ¹H NMR.

-

DEPT-135 Acquisition: Run the standard DEPT-135 pulse sequence. This experiment is significantly faster than a standard ¹³C acquisition and can often be completed in minutes.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for 4-Piperidinopiperidine in CDCl₃

(Note: These are typical, predicted values based on data for piperidine and its derivatives. Actual values may vary based on experimental conditions.)[5][6][7]

| Position (Atom) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (DEPT-135) |

| C4 | ~2.4 - 2.6 | ~62.0 | CH (Positive) |

| C3, C5 | ~1.4 - 1.6 (eq), ~1.7 - 1.9 (ax) | ~32.0 | CH₂ (Negative) |

| C2, C6 | ~2.8 - 3.0 | ~50.0 | CH₂ (Negative) |

| NH | ~1.5 - 2.5 (broad) | - | - |

| C2', C6' | ~2.5 - 2.7 | ~52.0 | CH₂ (Negative) |

| C3', C5' | ~1.5 - 1.7 | ~26.0 | CH₂ (Negative) |

| C4' | ~1.4 - 1.6 | ~24.0 | CH₂ (Negative) |

(Numbering: Unprimed numbers for the piperidine ring attached at N1 of the other ring; primed numbers for the second ring.)

Advanced Analysis: 2D NMR for Unambiguous Assignment

While 1D NMR provides a list of ingredients, 2D NMR provides the assembly instructions. These experiments correlate signals based on through-bond or through-space interactions, allowing for the definitive piecing together of the molecular puzzle.

COSY (Correlation Spectroscopy): Identifying Proton Networks

The ¹H-¹H COSY experiment is the cornerstone of 2D NMR, revealing which protons are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[8]

Causality Behind the Experiment: In a COSY spectrum, the 1D ¹H spectrum is plotted on both the X and Y axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal "cross-peaks" are the key information—they connect protons that are spin-spin coupled. For 4-piperidinopiperidine, COSY is essential to trace the connectivity within each ring. For example, a cross-peak will be observed between the proton at C4 and the adjacent methylene protons at C3 and C5, confirming their neighborhood.[8]

Experimental Protocol: ¹H-¹H COSY

-

Sample & Spectrometer: Use the same sample and spectrometer as for 1D NMR.

-

Acquisition: Run a standard COSY pulse sequence (e.g., cosygpppqf). The experiment involves systematically incrementing an evolution time (t₁) to create the second dimension. A typical experiment might involve acquiring 256-512 increments in the F1 dimension, with 2-4 scans per increment.

-

Processing: After acquisition, a 2D Fourier transform is applied to the data to generate the final spectrum.

}

Overall NMR workflow for structural elucidation.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[9]

Causality Behind the Experiment: This is the most reliable way to assign carbon signals. Each cross-peak in an HSQC spectrum has the coordinates of a proton chemical shift (X-axis) and a carbon chemical shift (Y-axis), definitively linking them. For example, the proton signal assigned to the C4-H group via COSY will show a correlation to a specific carbon signal in the HSQC spectrum; that signal must therefore be C4. This technique is far more sensitive than direct ¹³C detection.[10] An "edited HSQC" can also provide the same information as a DEPT experiment, with CH/CH₃ and CH₂ peaks appearing with opposite phases or different colors.[9]

Experimental Protocol: ¹H-¹³C HSQC

-

Sample & Spectrometer: Use the same sample.

-

Acquisition: Run a standard HSQC pulse sequence (e.g., hsqcedetgpsisp). The experiment is optimized for a one-bond C-H coupling constant of ~145 Hz. The setup is similar to a COSY experiment but involves pulses on both the ¹H and ¹³C channels.

-

Processing: 2D Fourier transformation yields the final spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments

The ¹H-¹³C HMBC experiment is the final piece of the connectivity puzzle. It reveals correlations between protons and carbons over multiple bonds, typically two or three bonds (²JCH, ³JCH). Critically, one-bond correlations are suppressed.[9]

Causality Behind the Experiment: HMBC is used to connect the spin systems identified by COSY. For 4-piperidinopiperidine, the most crucial correlation is from the protons on C2 and C6 to the C4 carbon of the other ring, and from the C4-H proton to C2' and C6'. These ³JCH correlations unambiguously establish the N-C4' linkage between the two piperidine rings, confirming the overall molecular structure.

}

Logic of structure assembly using 2D NMR.

Experimental Protocol: ¹H-¹³C HMBC

-

Sample & Spectrometer: Use the same sample.

-

Acquisition: Run a standard HMBC pulse sequence (e.g., hmbcgplpndqf). The experiment is optimized for a long-range coupling constant, typically around 8-10 Hz.

-

Processing: 2D Fourier transformation generates the final correlation map.

Dynamic and Environmental Considerations

A static picture of the molecule is insufficient. The piperidine ring exists predominantly in a chair conformation, and the molecule's basic nitrogen atoms are sensitive to their environment.

Conformational Analysis

The two piperidine rings in 4-piperidinopiperidine rapidly interconvert between two chair conformations. The bulky piperidinyl substituent on the C4 carbon is expected to strongly prefer an equatorial position to minimize steric hindrance. This can be confirmed by analyzing the ³JHH coupling constants from the high-resolution ¹H NMR spectrum.

-

Axial-Axial Coupling (³J_ax,ax_): Typically large, in the range of 10-13 Hz.

-

Axial-Equatorial (³J_ax,eq_) & Equatorial-Equatorial (³J_eq,eq_): Typically small, in the range of 2-5 Hz.

Observing large coupling constants for the C4-H proton with one of the two protons on C3 and C5 would confirm its axial orientation, which in turn places the substituent in the equatorial position.[11]

The Critical Influence of Solvent and pH

4-Piperidinopiperidine has two basic nitrogen atoms. The choice of solvent and, particularly, the pH of the solution can dramatically affect the NMR spectrum.

-

Solvent Effects: Aprotic solvents like CDCl₃ and DMSO-d₆ will show the neutral form. Protic solvents like D₂O or CD₃OD can engage in hydrogen bonding, slightly altering chemical shifts.

-

pH Effects: In an acidic medium (e.g., D₂O with DCl), the nitrogen atoms will become protonated to form piperidinium ions (-NH₂⁺-). This protonation causes significant downfield shifts (deshielding) of adjacent protons and carbons due to the inductive effect of the positive charge.[12] The N-H proton signal will also change, often becoming sharper or exchanging differently with the solvent. When conducting studies in aqueous media, it is imperative to buffer the solution and report the pH (or pD) to ensure reproducibility, as even minor pH changes can be misinterpreted as binding events or conformational changes.[13][14]

Conclusion

The structural elucidation of 4-piperidinopiperidine is a clear demonstration of the power of a systematic, multi-technique NMR approach. By logically progressing from simple 1D experiments to sophisticated 2D correlation techniques, one can move from a simple count of atoms to a fully assigned, three-dimensional model of the molecule in solution. The ¹H and ¹³C spectra provide the parts list, COSY assembles the proton frameworks, HSQC links protons to their parent carbons, and HMBC provides the final long-range connections that lock the structure in place. Understanding and controlling for environmental variables like pH are paramount for obtaining accurate and meaningful data. This comprehensive methodology provides the robust, reliable, and in-depth structural insights required by medicinal chemists and drug development professionals to advance their research.

References

-

PubChem. 1,4'-Bipiperidine | C10H20N2 | CID 78607. Available at: [Link]

-

Rubiralta, M., Giralt, E., & Diez, A. Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. Available at: [Link]

-

SpectraBase. 4-Piperidinopiperidine. Available at: [Link]

-

Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. Available at: [Link]

-

Li, C., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14581–14589. Available at: [Link]

-

Jeyaraman, R., & Ravindran, T. (1998). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 37B, 448-452. Available at: [Link]

-

Lu, Y., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(9), 1545-1558. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

-

Wikipedia. Piperidine. Available at: [Link]

-

ResearchGate. C N.M.R. spectra of pyrrolidines and piperidines. Available at: [Link]

-

Karadag, A., et al. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Journal of Fluorescence, 33, 2349–2356. Available at: [Link]

-

Kamalakkannan, S., et al. (2012). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Journal of Chemical and Pharmaceutical Research, 4(1), 586-591. Available at: [Link]

-

Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. Available at: [Link]

-

ResearchGate. 1H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Available at: [Link]

-

The Pherobase. NMR: 4-Methylpiperidine. Available at: [Link]

-

Theodorsson, E., & Theodorsson, A. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 403. Available at: [Link]

-

De, S., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(5), 846–857. Available at: [Link]

-

Columbia University. HSQC and HMBC | NMR Core Facility. Available at: [Link]

-

ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Available at: [Link]

-

ResearchGate. The conformational preferences of fluorinated piperidine derivatives.... Available at: [Link]

-

ResearchGate. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]

-

Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

-

Macchioni, A., & Ciancaleoni, G. (2016). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 17(6), 514-526. Available at: [Link]

-

Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link]

-

Martínez-Martínez, M., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 27(19), 6271. Available at: [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Available at: [Link]

-

Wonneberger, T., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(15), 4991. Available at: [Link]

Sources

- 1. 4-Piperidinopiperidine 97 4897-50-1 [sigmaaldrich.com]

- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Reactivity of 4-Piperidinopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Piperidinopiperidine, a bifunctional heterocyclic amine, stands as a privileged scaffold in modern medicinal chemistry and materials science.[1] Its unique structural conformation, featuring two interconnected piperidine rings, imparts a combination of rigidity and nucleophilic reactivity that makes it a versatile building block for the synthesis of complex molecules with significant biological activities.[2] This guide provides a comprehensive exploration of the chemical reactivity of 4-piperidinopiperidine, delving into its synthesis, key functionalization reactions, and applications. We will examine the causality behind experimental choices in N-alkylation and N-acylation reactions, provide detailed, self-validating protocols, and present data in a clear, comparative format. This document is intended to serve as a vital resource for researchers aiming to leverage the unique chemical properties of this compound in their synthetic endeavors.

Introduction: The Structural and Chemical Significance of 4-Piperidinopiperidine

4-Piperidinopiperidine (CAS No. 4897-50-1), with the molecular formula C10H20N2, is a white to pale yellow crystalline solid.[3][4] Its structure consists of two piperidine rings linked at the 4-position of one ring. This arrangement results in a molecule with two distinct nitrogen atoms: a secondary amine on one ring and a tertiary amine on the other. This duality is the cornerstone of its chemical reactivity, offering multiple sites for functionalization.

The piperidine motif is a ubiquitous feature in a vast number of pharmaceuticals and natural products, owing to its ability to confer favorable pharmacokinetic properties such as improved bioavailability and reduced side effects.[2][5] 4-Piperidinopiperidine, in particular, serves as a crucial intermediate in the synthesis of a wide array of therapeutic agents, including analgesics, antidepressants, and compounds targeting the central nervous system (CNS).[1][2] Its rigid bicyclic structure acts as a conformational constraint, which is highly valuable in drug design for optimizing interactions with biological targets like G-protein coupled receptors (GPCRs) and ion channels.[1]

dot

Caption: Workflow for the synthesis of 4-Piperidinopiperidine.

Detailed Experimental Protocol: Synthesis of 4-Piperidinopiperidine

This protocol outlines the synthesis of 4-piperidinopiperidine from 1-tert-butoxycarbonyl-4-piperidone and piperidine. [4][6] Materials:

-